molecular formula C36H38O7Si B13708633 (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate

(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate

Cat. No.: B13708633
M. Wt: 610.8 g/mol
InChI Key: JOAZEAYROJJPED-UHFFFAOYSA-N
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Description

(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a tert-butyldiphenylsilyl group, and dibenzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate typically involves multiple steps. The starting material is often a tetrahydrofuran derivative, which undergoes protection and functionalization reactions. The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The methoxy group is introduced via methylation reactions, and the dibenzoate esters are formed through esterification reactions with benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It can be used in the study of biochemical pathways and as a probe to investigate enzyme mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can protect reactive sites on the molecule, allowing for selective reactions at other sites. The dibenzoate esters can undergo hydrolysis to release benzoic acid derivatives, which can then participate in further reactions. The methoxy group can act as an electron-donating group, influencing the reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrofuran derivatives with different protecting groups or functional groups. Examples include:

  • (2R,3R,4R,5R)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate
  • (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-hydroxytetrahydrofuran-3,4-diyl Dibenzoate

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate lies in its specific combination of functional groups and protecting groups, which confer unique reactivity and stability. The tert-butyldiphenylsilyl group provides steric protection, while the methoxy group influences the electronic properties of the molecule. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C36H38O7Si

Molecular Weight

610.8 g/mol

IUPAC Name

[4-benzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-yl] benzoate

InChI

InChI=1S/C36H38O7Si/c1-36(2,3)44(28-21-13-7-14-22-28,29-23-15-8-16-24-29)40-25-30-31(42-33(37)26-17-9-5-10-18-26)32(35(39-4)41-30)43-34(38)27-19-11-6-12-20-27/h5-24,30-32,35H,25H2,1-4H3

InChI Key

JOAZEAYROJJPED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)OC)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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